![molecular formula C18H12N6OS2 B2653273 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1903515-59-2](/img/structure/B2653273.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

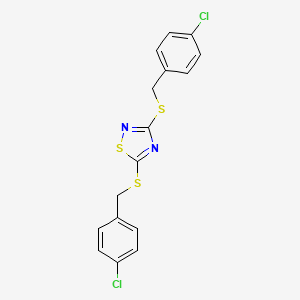

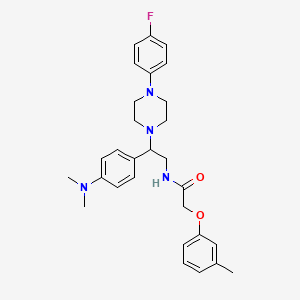

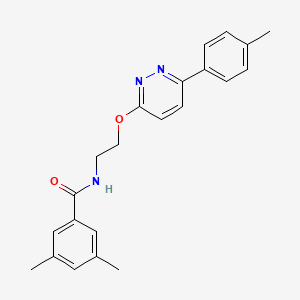

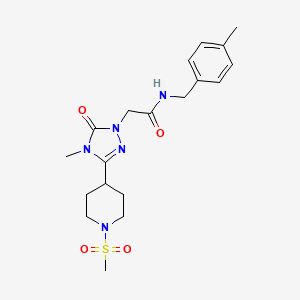

The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and a thiazole . These types of compounds are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors in biological systems .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several different types of rings: a thiophene (a five-membered ring with one sulfur atom), a triazole (a five-membered ring with two carbon and three nitrogen atoms), a pyridazine (a six-membered ring with four carbon and two nitrogen atoms), and a thiazole (a five-membered ring with three carbon, one nitrogen, and one sulfur atom) .Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications

Synthesis and Biological Activity

A series of heterocyclic compounds related to the requested chemical structure have been synthesized and characterized for their biological activities. These compounds, including triazolo and thiadiazole derivatives, have shown promising antibacterial and antifungal properties against a range of pathogens. For instance, the synthesis and spectroscopic characterization of benzamide derivatives revealed their potent antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Antimicrobial Evaluation

Further exploration into the antimicrobial efficacy of these derivatives includes the synthesis of sulfonamide thiazole derivatives as insecticidal agents, demonstrating significant toxic effects against the cotton leafworm, Spodoptera littoralis. This study showcases the potential of these compounds in agricultural applications to protect crops from pest infestations (Nanees N. Soliman et al., 2020).

Antiproliferative Activities

Some derivatives have been investigated for their antiproliferative activities against cancer cells. A library of triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared, showing the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities but gaining the ability to inhibit the proliferation of endothelial and tumor cells. This suggests a potential application of these compounds in cancer therapy (M. Ilić et al., 2011).

Antioxidant Properties

Investigations into the antioxidant properties of triazolo-thiadiazoles revealed potent antioxidant activity, further supporting the versatility of these compounds in various therapeutic applications. The in vitro studies using DPPH and ABTS radical scavenging methods confirmed the significant antioxidant potential of these compounds (D. Sunil et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Compounds containing triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6OS2/c25-18(11-3-4-12-15(8-11)27-10-20-12)19-9-17-22-21-16-6-5-13(23-24(16)17)14-2-1-7-26-14/h1-8,10H,9H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBGCHZARTVXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)

![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)